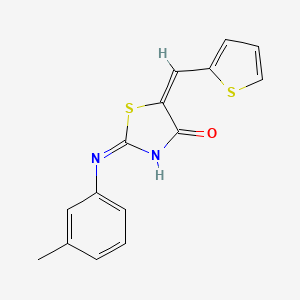

![molecular formula C16H14N6O3 B2432981 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea CAS No. 1421493-85-7](/img/structure/B2432981.png)

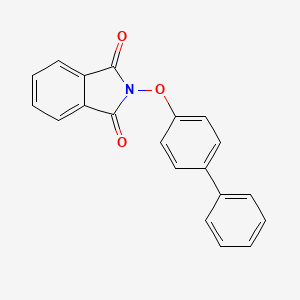

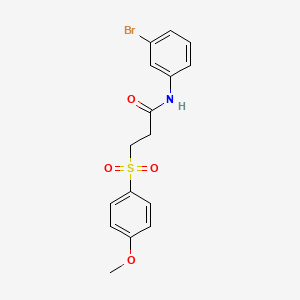

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a urea derivative, containing a benzo[d][1,3]dioxol-5-yl group, a 2-methyl-1H-imidazol-1-yl group, and a pyrimidin-5-yl group . Urea derivatives are often used in medicinal chemistry due to their bioactive properties.

Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the urea derivative to the benzo[d][1,3]dioxol-5-yl group, the 2-methyl-1H-imidazol-1-yl group, and the pyrimidin-5-yl group .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the urea derivative and the other functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present .科学的研究の応用

Antioxidant Activity

Research on coumarin substituted heterocyclic compounds, similar in structural complexity to the given compound, has shown that these derivatives exhibit significant antioxidant activities. For instance, a study demonstrated that a coumarin derivative displayed high antioxidant activities with scavenging activity reaching 80% at a concentration of 1000 μg/mL, which is comparable to vitamin C's standard antioxidant activity (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Synthesis Methods

Efficient synthesis methods for creating pyrimidine and pyrimidone derivatives involve using specific reagents and conditions. One approach utilized N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) for the synthesis of these derivatives, highlighting an efficient and convenient method for their preparation (Rao, Acharya, Verma, & Kaushik, 2011).

Catalytic Applications

Studies have also explored the catalytic oxidative carbonylation of amino moieties to ureas and other derivatives, indicating significant applications in chemical synthesis. For example, the use of a PdI2/KI catalytic system in an ionic liquid allowed for the direct syntheses of ureas and oxamides, showcasing a method to obtain high-value molecules from simple building blocks (Mancuso, Raut, Della Ca’, Fini, Carfagna, & Gabriele, 2015).

Antimicrobial Activity

The synthesis of novel heterocyclic compounds, including those with pyrimidinyl benzazolyl urea derivatives, has been linked to potent antimicrobial and antioxidant activities. Notably, derivatives with benzothiazolyl and benzimidazolyl moieties have shown significant antibacterial activity against Bacillus subtilis, with some compounds also displaying antifungal activity against Asperigellus niger (Basha, Babu, Shanker, Reddy, Padmaja, & Padmavathi, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3/c1-10-17-4-5-22(10)15-18-7-12(8-19-15)21-16(23)20-11-2-3-13-14(6-11)25-9-24-13/h2-8H,9H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWYMDNVGATOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)

![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)

![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)